![molecular formula C24H25NO5 B14084835 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structural features, which include an isopropoxypropyl group, a methoxyphenyl group, and a dihydrochromeno-pyrrole core
准备方法
The synthesis of 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrrole derivatives.
Introduction of the isopropoxypropyl group: This step may involve the use of isopropyl bromide or isopropyl chloride in the presence of a base to facilitate the alkylation reaction.
Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.
化学反应分析
2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to drug discovery and development.
Medicine: Its unique structural features could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound’s properties may be utilized in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar compounds to 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. For example:
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: These compounds are used in organic photovoltaic materials and have different electronic properties compared to chromeno-pyrrole derivatives.
Naphtho[2,3-c]thiophene-4,9-dione derivatives: These compounds are explored for their photovoltaic applications and have distinct structural features.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which can be tailored for various applications.
属性
分子式 |
C24H25NO5 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25NO5/c1-15(2)29-14-6-13-25-21(16-9-11-17(28-3)12-10-16)20-22(26)18-7-4-5-8-19(18)30-23(20)24(25)27/h4-5,7-12,15,21H,6,13-14H2,1-3H3 |
InChI 键 |
NOEZKYAQDHNCAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


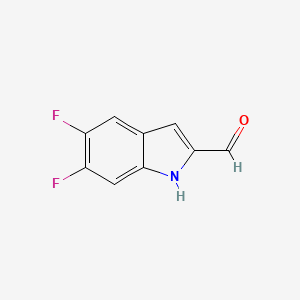
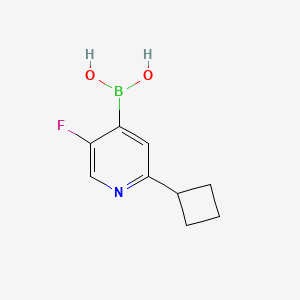
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
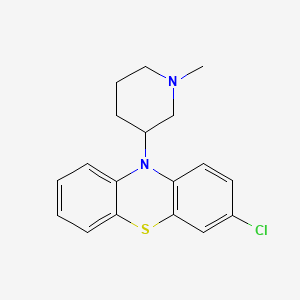
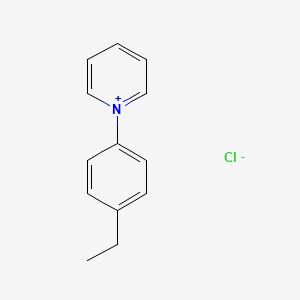
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)


![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)

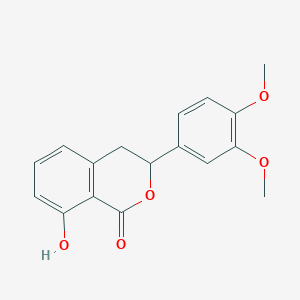
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
